5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H21N. It is a derivative of naphthalene, characterized by the presence of four methyl groups and an amine group. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds such as catechols and o-quinones, which play an essential role in the metabolism of plants and living organisms, have been shown to inhibit free radical processes .
Mode of Action
It is known that o-quinones, a class of compounds to which this compound is related, can act as photoactive components of initiating systems like norrish ii that are sensitive up to λ 650 nm .
Biochemical Pathways
Related compounds such as catechols and o-quinones are known to inhibit free radical processes .
Result of Action
It is known that related compounds such as o-quinones can act as photoactive components of initiating systems .
Safety and Hazards
Future Directions
The compound has been used in the synthesis of tamibarotene , indicating potential applications in medical treatments. Additionally, the possibility of obtaining new trisubstituted o-benzoquinones was demonstrated by introducing a (3,5-dimethyl-1H-pyrazol-1-yl)methyl substituent into the molecule . This suggests potential future directions for research and development involving this compound.
Biochemical Analysis
Biochemical Properties
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . These interactions lead to ligand-activated transcription of genes that possess retinoic acid responsive elements. The nature of these interactions involves binding to the receptors, which then modulate gene expression.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in transcriptional assays in 293T cells and as a RAR-agonist in cultured human cord blood CD34+ CD38- lin- cells . These effects are mediated through its interaction with retinoic acid receptors, leading to changes in gene expression and subsequent cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Detailed NMR and mass spectrometry studies indicate that the ligand forms complexes with lanthanide (III) perchlorates and nitrates . These interactions suggest that the compound can modulate the activity of enzymes and other proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, such as being kept in a dark place and sealed in a dry environment at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. For instance, the compound has been used in various dosages to study its impact on cellular and metabolic processes . Understanding the threshold effects and potential toxicity is essential for its safe application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions determine its accumulation in specific cellular compartments and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-one. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor to the desired amine. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the four methyl groups.
Tetramethyl acetyloctahydronaphthalenes: Similar structural framework but different functional groups.
Uniqueness
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of four methyl groups, which confer increased steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDKYPNODLTUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466874 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92050-16-3 | |
Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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